molecular formula GaH3Te B078100 碲化镓 (GaTe) CAS No. 12024-14-5

碲化镓 (GaTe)

货号 B078100
CAS 编号: 12024-14-5
分子量: 200.3 g/mol
InChI 键: OFIYHXOOOISSDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gallium telluride (GaTe) is a chemical compound of gallium and tellurium . It is a direct band gap semiconductor with an energy of 1.65eV at room temperature . GaTe has a monoclinic crystal structure . Each gallium atom is tetrahedrally coordinated by 3 tellurium and one gallium atom . It is used in the production of sputtering targets as well as used for semiconductor, chemical vapor deposition (CVD) and physical vapor deposition (PVD) in display and optical applications .


Synthesis Analysis

Gallium telluride can be made by reacting the elements or by metal organic vapour deposition (MOCVD) . It is also synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures .


Molecular Structure Analysis

GaTe produced from the elements has a monoclinic crystal structure . Each gallium atom is tetrahedrally coordinated by 3 tellurium and one gallium atom . The structure consists of layers and can be formulated as Ga 24+ 2Te 2− . A hexagonal form can be produced by low pressure metal organic vapour deposition (MOCVD) from alkyl gallium telluride cubane-type clusters .


Chemical Reactions Analysis

The surface oxidation of GaTe can be unexpectedly exploited for expanding the breadth of applications of GaTe . Specifically, the formation of a nanoscale sub-stoichiometric wide-band-gap Ga 2O 3 skin, promoted by Te vacancies, over narrow-band-gap GaTe upon air exposure is beneficial for electrocatalysis, photocatalysis, and gas sensing .


Physical And Chemical Properties Analysis

GaTe is a direct band gap semiconductor with an energy of 1.65eV at room temperature . The thickness-dependent electronic states and physical properties of two-dimensional materials suggest great potential applications in electronic and optoelectronic devices .

科学研究应用

Photocatalysis and Electrocatalysis

GaTe is a van der Waals semiconductor that has been adopted for photocatalysis and electrocatalysis . The surface oxidation of GaTe can be exploited to expand its applications. The formation of a nanoscale sub-stoichiometric wide-band-gap Ga2O3 skin, promoted by Te vacancies, over narrow-band-gap GaTe upon air exposure is beneficial for electrocatalysis, photocatalysis .

Chemical Sensing

The same nanoscale sub-stoichiometric Ga2O3 skin formed on GaTe can also be used for gas sensing . The Ga2O3/GaTe heterostructure is a suitable platform for sensing of H2O, NH3, and NO2 at operational temperatures extended up to 600°C, which is useful for gas detection in combustion processes .

Optoelectronic Devices

GaTe is currently adopted for photonic and optoelectronic devices . However, the rapid degradation of GaTe in air, promoted by Te vacancies, is detrimental for device applications .

Passive Photodetectors

GaTe is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . High-quality van der Waals (vdW) layered GaTe single crystals were grown and used as the sensing material for small light power density photodetection .

Solar Cells

GaTe has been studied for its potential use in solar cells . Its unique electronic, mechanical, and structural properties make it a promising material for this application .

Semiconductors

GaTe is a chemical compound of gallium and tellurium and there is research interest in the structure and electronic properties of GaTe because of the possibility that it, or related compounds, may have applications in the electronics industry .

作用机制

Gallium Telluride (GaTe), also known as Tellanylidenegallium, is a two-dimensional (2D) semiconductor that has garnered significant attention due to its potential applications in solid-state optics and electronics .

Target of Action

The primary target of GaTe is the field of solid-state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . It has also been used in the production of sputtering targets for semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) display and optical applications .

Mode of Action

GaTe interacts with its targets by absorbing light and converting it into an electrical signal. This property makes it an excellent material for photodetection . In the presence of air, mechanically exfoliated GaTe develops a deep-level defect band effectively reducing the bandgap in a direct-to-indirect transition to about 0.8 eV . The intercalation and chemisorption of molecular oxygen to the Te-terminated layers are responsible for this behavior .

Biochemical Pathways

GaTe affects the photodetection pathway. When light strikes the GaTe material, it absorbs the photons and generates electron-hole pairs. These carriers can then be collected to produce an electrical signal . The efficiency of this process is influenced by the material’s bandgap, which can be altered by the presence of defects .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs within a biological system, in the context of GaTe, we can discuss its analogous properties in an electronic system. GaTe exhibits excellent stability and high electrical conductivities . Its properties can change under different environmental conditions, such as exposure to air .

Result of Action

The result of GaTe’s action is the efficient conversion of light into an electrical signal, making it a promising material for photodetection applications . Its performance can be affected by defects that alter its bandgap .

Action Environment

The action of GaTe is influenced by environmental factors. For instance, exposure to air can lead to the development of a deep-level defect band, effectively reducing the bandgap . This change can affect the material’s photodetection properties. Therefore, careful control of the environment is crucial for maintaining the performance of GaTe-based devices .

安全和危害

Proper precautions should be taken when handling this compound, including lab goggles and safety gloves . This compound should be handled in a well ventilated area . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

未来方向

Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has received considerable attention due to its potential applications in solid state optics and electronics, particularly as a sensing material in field-effect transistor (FET) photodetectors . The results demonstrate the crucial role of interlayer interactions in the structural stability, which provides a phase engineering strategy for device applications .

属性

InChI

InChI=1S/Ga.HTe.2H/h;1H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHAZMDKPWLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[GaH2].[TeH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH3Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium telluride (GaTe)

CAS RN

12024-14-5
Record name Gallium telluride (GaTe)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium telluride (GaTe)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Q & A

Q1: What is the molecular formula and weight of gallium telluride?

A1: Gallium telluride has the molecular formula GaTe and a molecular weight of 226.37 g/mol [].

Q2: What spectroscopic techniques are useful for characterizing GaTe?

A2: Several techniques are effective in characterizing GaTe:

  • Raman Spectroscopy: Useful for identifying GaTe, determining crystalline orientation, and studying the impact of factors like thickness, excitation wavelength, and phonon energies on its properties [, , , ].
  • Photoluminescence Spectroscopy: Offers insights into the optical properties and defect states within GaTe. It can also be used to study the effects of oxidation and identify the crystal orientation [].
  • X-ray Diffraction: Helps determine the crystal structure and phase of GaTe, particularly in studying thickness-dependent structural changes [].
  • Transmission Electron Microscopy (TEM): Enables the visualization of GaTe's layered structure and potential structural transformations at the nanoscale [].
  • Terahertz Time-Domain Spectroscopy (THz-TDS): Allows investigation of GaTe's dielectric function and phonon dispersion in the terahertz frequency range, providing insights into its optical and thermal properties [].

Q3: Is GaTe stable in ambient conditions?

A5: GaTe is known to be sensitive to ambient conditions, particularly oxygen and moisture. Exposure to air can lead to oxidation and degradation of the material [, , ].

Q4: What happens to GaTe upon exposure to air?

A6: When exposed to air, GaTe undergoes oxidation, leading to the formation of a tellurium oxide layer on its surface. This oxidation process can significantly alter the material's electronic and optical properties, decreasing its performance in devices [, , ].

Q5: How does the oxidation of GaTe affect its properties?

A7: Oxidation negatively impacts GaTe's performance by:* Reducing Photoluminescence: A significant decrease in photoluminescence intensity is observed in oxidized GaTe, hindering its use in optoelectronic applications [].* Forming Tellurium Oxide: The formation of polycrystalline tellurium oxide on the GaTe surface alters its Raman spectra, indicating structural changes and potential performance degradation [].* Impacting Electronic Properties: Oxidation can lead to changes in GaTe's electrical conductivity and carrier mobility, affecting its performance in electronic devices.

Q6: Can the stability of GaTe be improved?

A6: Yes, several approaches have been investigated to enhance the stability of GaTe:

  • Encapsulation: Encapsulating GaTe with materials like graphene can effectively protect it from ambient degradation and extend its lifetime [, ].
  • Hydrogen Passivation: This technique has been demonstrated to improve GaTe's resistance to oxidation by passivating the reactive tellurium atoms on its surface [].
  • Chemical Functionalization: Surface modification using diazonium molecules can enhance the environmental stability of GaTe without significantly compromising its intrinsic properties [].

Q7: What are some potential applications of GaTe?

A7: GaTe's unique properties make it suitable for various applications:

  • Photodetectors: Its high photoresponsivity and fast response time make it promising for high-performance photodetectors, including polarization-sensitive and broadband photodetectors [, , ].
  • Optoelectronic Devices: GaTe's direct band gap and anisotropic properties make it attractive for developing optoelectronic devices like optical switches and modulators [, ].
  • Flexible Electronics: The material's flexibility and mechanical strength make it suitable for flexible electronics and stretchable optoelectronic devices [, , ].
  • Thermoelectric Devices: GaTe has shown potential for thermoelectric applications, particularly in converting waste heat to electricity [].
  • Radiation Detection: Its high atomic number (Z) and suitable band gap make GaTe a candidate for radiation detection applications [, ].

Q8: How does the anisotropic nature of GaTe affect its applications?

A8: The anisotropic structure of GaTe leads to direction-dependent electronic and optical properties, influencing its applications in:

  • Polarization-Sensitive Devices: The anisotropic absorption and photoresponse of GaTe enable the development of polarization-sensitive photodetectors and other optoelectronic devices [, , ].
  • Thermoelectric Applications: The anisotropic thermal conductivity of GaTe can be exploited to enhance the efficiency of thermoelectric devices [].

Q9: How are defects in GaTe being studied?

A9: Understanding and controlling defects in GaTe is crucial for optimizing its performance. Researchers are using techniques like:

  • Photoluminescence Spectroscopy: To identify and characterize defect-related emissions, providing insights into the types and concentrations of defects present [, ].
  • Density Functional Theory (DFT): To theoretically model and understand the electronic structure of GaTe and the impact of different types of defects on its properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。